

# Bivamelagon: An Investigational Oral MC4R Agonist for Rare Genetic Obesity

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**Bivamelagon** (formerly LB54640 and LR-19021) is an investigational, orally administered, small-molecule melanocortin-4 receptor (MC4R) agonist under development by Rhythm Pharmaceuticals, licensed from LG Chem Life Sciences.[1][2] It is currently in Phase II clinical trials for the treatment of rare genetic obesities, with a primary focus on acquired hypothalamic obesity.[3][4] As an MC4R agonist, **Bivamelagon** targets a critical pathway in the regulation of hunger, energy expenditure, and body weight. This document provides a comprehensive technical overview of **Bivamelagon**, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on quantitative data and experimental methodologies.

## Introduction

Rare genetic disorders of obesity are often characterized by severe, early-onset obesity and hyperphagia. Many of these conditions are linked to disruptions in the leptin-melanocortin pathway, where the MC4R plays a pivotal role. **Bivamelagon** is being developed as a potential treatment for these disorders, offering the convenience of oral administration compared to the injectable MC4R agonist, setmelanotide.[1]

# **Mechanism of Action: MC4R Pathway**



**Bivamelagon** acts as an agonist at the melanocortin-4 receptor. The MC4R is a G-protein coupled receptor predominantly expressed in the brain, particularly in the hypothalamus. Activation of the MC4R by its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), leads to downstream signaling that promotes satiety and increases energy expenditure. In many rare genetic obesities, this signaling pathway is impaired. By activating the MC4R, **Bivamelagon** aims to restore this downstream signaling, thereby reducing hunger and promoting weight loss.

Below is a diagram illustrating the central MC4R signaling pathway.



Click to download full resolution via product page

**Caption:** Simplified MC4R Signaling Pathway.

# Preclinical Development Efficacy in Animal Models

**Bivamelagon**'s efficacy has been evaluated in rodent models of obesity. The primary models used were Diet-Induced Obesity (DIO) mice and rats, and KK-Ay mice, a model of genetic obesity.

#### **Experimental Protocols:**

• Diet-Induced Obesity (DIO) Models: Male C57BL/6 mice or Sprague-Dawley rats were fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., starting at 6-8 weeks of age



for at least 6 weeks) to induce obesity. **Bivamelagon** was then administered orally, and key endpoints were measured.

- Genetic Obesity Model (KK-Ay Mice): KK-Ay mice, which have a genetic predisposition to
  obesity and hyperphagia, were utilized to assess the efficacy of **Bivamelagon** in a model
  with a disrupted MC4R pathway.
- MC4R Knockout (k/o) Mice: To confirm the on-target effect of Bivamelagon, studies were conducted in MC4R knockout mice. These mice lack the MC4R, and therefore, a drug acting through this receptor would be expected to have no effect.

### Key Findings:

- Once-daily oral administration of Bivamelagon resulted in a dose-dependent and significant reduction in body weight and food intake in DIO mice and rats.
- The weight loss effects of **Bivamelagon** were absent in MC4R knockout mice, confirming its on-target mechanism of action.
- **Bivamelagon** also demonstrated an increase in energy expenditure in rodent models when compared to pair-fed groups.

# **Pharmacokinetics and Safety**

Pharmacokinetic profiles of **Bivamelagon** were assessed in mice, rats, dogs, and monkeys following a single oral dose. Safety has been evaluated through Good Laboratory Practice (GLP) compliant toxicity studies.

#### **Experimental Protocols:**

- Pharmacokinetic Studies: Following oral administration of Bivamelagon, blood samples
  were collected at various time points to determine key pharmacokinetic parameters such as
  Cmax, Tmax, AUC, and half-life.
- Safety Pharmacology Studies: These studies evaluated the potential effects of Bivamelagon on vital functions, including cardiovascular, respiratory, and central nervous system function.



- Repeated Dose Toxicity Studies: Animals were administered Bivamelagon daily for an extended period to assess potential target organs of toxicity.
- Genotoxicity Studies: A battery of in vitro and in vivo assays were conducted to evaluate the
  potential for Bivamelagon to cause genetic mutations or chromosomal damage.

### **Key Findings:**

- Bivamelagon demonstrated a favorable pharmacokinetic profile supporting once-daily oral dosing.
- GLP toxicity studies indicated that Bivamelagon was safe and well-tolerated in preclinical studies.
- Importantly, preclinical and early clinical studies have suggested that Bivamelagon has a low potential for causing hyperpigmentation, a side effect sometimes associated with MC4R agonists.

# Clinical Development: Phase 2 Trial in Acquired Hypothalamic Obesity

A Phase 2, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of **Bivamelagon** in patients with acquired hypothalamic obesity.

# **Experimental Protocol**

The workflow for the Phase 2 clinical trial is outlined below.





Click to download full resolution via product page

Caption: Phase 2 Clinical Trial Workflow.

• Study Design: Randomized, placebo-controlled, double-blind.



- Patient Population: 28 patients aged 12 years and older with acquired hypothalamic obesity.
- Treatment Arms: Patients were randomized to receive a once-daily oral dose of Bivamelagon at 200 mg, 400 mg, or 600 mg, or a placebo for 14 weeks.
- Primary Endpoint: The primary endpoint was the percentage change in Body Mass Index (BMI) from baseline at 14 weeks.
- Secondary Endpoints: Secondary endpoints included changes in hunger scores (measured on a 10-point scale) and assessment of safety and tolerability.

# **Quantitative Data**

The following tables summarize the key efficacy and safety findings from the Phase 2 trial.

Table 1: Change in Body Mass Index (BMI) at 14 Weeks

| Treatment Group   | Number of Patients<br>(n) | Mean BMI<br>Reduction from<br>Baseline (%) | p-value vs. Placebo |
|-------------------|---------------------------|--------------------------------------------|---------------------|
| Placebo           | 7                         | +2.2                                       | -                   |
| Bivamelagon 200mg | 6                         | -2.7                                       | 0.0180              |
| Bivamelagon 400mg | 7                         | -7.7                                       | 0.0002              |
| Bivamelagon 600mg | 8                         | -9.3                                       | 0.0004              |

Table 2: Change in "Most" Hunger Score at 14 Weeks



| Treatment Group   | Number of Patients (n) | Mean Reduction in Hunger<br>Score (10-point scale) |
|-------------------|------------------------|----------------------------------------------------|
| Placebo           | 7                      | -0.8 (increase in "worst"<br>hunger)               |
| Bivamelagon 200mg | 6                      | -2.1                                               |
| Bivamelagon 400mg | 6                      | > -2.8                                             |
| Bivamelagon 600mg | 8                      | > -2.8                                             |

# **Safety and Tolerability**

**Bivamelagon** was generally well-tolerated, with a safety profile consistent with the MC4R agonist class.

- Common Adverse Events: The most frequently reported adverse events were mild episodes
  of diarrhea and nausea.
- Hyperpigmentation: There were four reports of mild, localized hyperpigmentation, including one patient in the placebo group.
- Serious Adverse Events: One patient discontinued the trial due to a serious adverse event of rectal bleeding.

## Conclusion

**Bivamelagon** is a promising investigational oral therapy for rare genetic obesities, with a confirmed on-target mechanism of action as an MC4R agonist. Preclinical studies have demonstrated its efficacy in relevant animal models and a favorable safety profile. The Phase 2 clinical trial in patients with acquired hypothalamic obesity has shown statistically significant and clinically meaningful reductions in BMI and hunger scores. These results support the continued development of **Bivamelagon** as a potential new treatment option for patients with severe obesity and hyperphagia due to genetic defects in the MC4R pathway. Further investigation in Phase 3 trials is anticipated to confirm these findings and further establish the clinical utility of **Bivamelagon**.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. LG Chem's US partner starts phase 2 study for rare obesity pill < Pharma < Article KBR [koreabiomed.com]
- 3. innovation.lgchem.com [innovation.lgchem.com]
- 4. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- To cite this document: BenchChem. [Bivamelagon: An Investigational Oral MC4R Agonist for Rare Genetic Obesity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376734#investigational-new-drug-bivamelagon-for-rare-genetic-obesity]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com